Product packaging for 3,3'-(Dimethylsilanediyl)dipyridine(Cat. No.:CAS No. 113791-05-2)

3,3'-(Dimethylsilanediyl)dipyridine

Cat. No.: B14300357
CAS No.: 113791-05-2
M. Wt: 214.34 g/mol
InChI Key: MTWJSDYZILKHIQ-UHFFFAOYSA-N
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Description

3,3'-(Dimethylsilanediyl)dipyridine is a chemical compound of interest in advanced materials science and catalytic research. This molecule features a central dimethylsilanediyl group bridging two pyridine rings at the 3-positions, creating a unique architecture for developing metal-organic frameworks (MOFs), coordination polymers, and heterogeneous catalysts. Its molecular structure allows it to act as a versatile ligand, potentially coordinating to various metal centers through its nitrogen atoms to form complexes with tailored properties . In scientific research, this compound's value lies in its application for creating novel silane-functionalized materials and catalytic systems. While direct studies on this specific molecule are limited, related bipyridine compounds are extensively used as ligands in catalysis and as probes in photophysical studies . Researchers may explore its use in developing new surface modifiers, polymeric materials, and as a building block in organic synthesis. The incorporation of the silane moiety may also provide pathways for surface attachment or integration into silicon-based materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2Si B14300357 3,3'-(Dimethylsilanediyl)dipyridine CAS No. 113791-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113791-05-2

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

dimethyl(dipyridin-3-yl)silane

InChI

InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3

InChI Key

MTWJSDYZILKHIQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethylsilanediyl Dipyridine and Analogous Bridged Dipyridines

Precursor Synthesis Strategies: Functionalized Pyridine (B92270) Derivatives

The successful synthesis of 3,3'-(Dimethylsilanediyl)dipyridine hinges on the availability of suitably functionalized pyridine precursors. These precursors are typically 3-substituted pyridines that can be converted into reactive organometallic species.

Synthesis of 3-Substituted Pyridines

The introduction of a substituent at the 3-position of the pyridine ring is a critical first step. Halogenated pyridines, particularly 3-bromopyridine (B30812) and 3-chloropyridine, are common and versatile starting materials. chemrxiv.orgresearchgate.net These can be synthesized through various methods, including direct halogenation of pyridine, though this can sometimes lead to a mixture of isomers. chemrxiv.org More controlled and regioselective methods are often preferred.

One effective strategy involves the Zincke reaction, where pyridine is converted into a reactive Zincke imine intermediate. This intermediate can then undergo highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org Another approach is the diazotization of 3-aminopyridine, followed by a Sandmeyer-type reaction to introduce a halogen.

Beyond halogenation, other 3-substituted pyridines can be prepared to serve as precursors. For instance, methods for synthesizing 3-alkoxypyridines and other derivatives have been developed, often relying on metalation strategies. researchgate.net The choice of the 3-substituent is dictated by the subsequent reaction to form the organometallic reagent.

Preparation of Organometallic Pyridyl Reagents (e.g., Grignard, Lithium)

With a 3-halopyridine in hand, the next crucial step is the formation of a highly reactive organometallic pyridyl reagent. The two most common types are Grignard reagents (pyridylmagnesium halides) and organolithium reagents (lithiopyridines).

Grignard Reagents: The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium metal is a well-established procedure. researchgate.netyoutube.com This reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The resulting Grignard reagent is a powerful nucleophile, capable of reacting with a variety of electrophiles. researchgate.nettamu.edu Improved methods for preparing ethereal solutions of 3-pyridylmagnesium bromide have been reported to enhance yield and reliability. researchgate.net

Organolithium Reagents: 3-Lithiopyridine can be generated from 3-bromopyridine via a halogen-metal exchange reaction with an organolithium reagent, typically n-butyllithium. researchgate.netorgsyn.org This reaction is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.netresearchgate.net The choice of solvent can be critical, with toluene (B28343) being reported as an effective solvent for generating 3-lithiopyridine cleanly at -50°C. researchgate.net 3-Lithiopyridine is a highly reactive intermediate used in the synthesis of various 3-substituted pyridines, including 3-pyridine boronic acid. researchgate.netorgsyn.org

Silicon-Carbon Bond Formation for the Dimethylsilanediyl Bridge

The central step in the synthesis of this compound is the formation of the two silicon-carbon bonds that create the dimethylsilanediyl bridge.

Coupling Reactions with Silicon Electrophiles (e.g., Dimethyldichlorosilane)

The most direct and widely used method for constructing the dimethylsilanediyl bridge is the coupling of a 3-pyridyl organometallic reagent with a suitable silicon electrophile. Dimethyldichlorosilane (Me₂SiCl₂) is the ideal choice for this purpose, as it possesses two reactive chlorine atoms that can be sequentially displaced by the nucleophilic pyridyl species.

The reaction involves the slow addition of the 3-pyridyl Grignard or lithium reagent to a solution of dimethyldichlorosilane. The stoichiometry is critical, with two equivalents of the organometallic reagent required for each equivalent of the dichlorosilane (B8785471) to form the desired bridged product. The reaction mechanism involves nucleophilic attack of the pyridyl carbanion on the silicon atom, displacing a chloride ion. This process is repeated to form the second Si-C bond.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming silicon-carbon bonds. nih.govsci-hub.se While often applied to alkyl and aryl silanes, these methods can, in principle, be adapted for the synthesis of silyl-bridged bipyridines. nih.govsci-hub.se For instance, palladium catalysts can facilitate the coupling of Grignard reagents with chlorosilanes. nih.gov

Hydroboration/Hydrozirconation Approaches for Si-C Linkages

While less common for the specific synthesis of this compound, hydroboration and hydrozirconation reactions represent alternative strategies for forming silicon-carbon bonds. These methods typically involve the reaction of a silicon hydride with an unsaturated carbon-carbon bond (e.g., an alkene or alkyne).

In this context, one could envision a multi-step process starting with a 3-vinyl or 3-ethynylpyridine. This precursor could then undergo a hydroboration or hydrozirconation reaction, followed by reaction with a silicon electrophile. However, for the direct synthesis of a simple dimethylsilanediyl bridge, the coupling of organometallic pyridyl reagents with dimethyldichlorosilane remains the more straightforward and efficient approach. More complex silicon-bridged π-conjugated systems have been synthesized via sequences involving alkyne insertion and palladium migration. researchgate.net

Comparative Analysis of Synthetic Routes for Bridged Bipyridine Ligands

The synthesis of bridged bipyridine ligands, including those with silicon linkers, can be achieved through various coupling strategies. nih.govmdpi.com The choice of synthetic route often depends on the desired linker, the substitution pattern on the pyridine rings, and the availability of starting materials.

Table 1: Comparison of Synthetic Routes for Bridged Bipyridines

Synthetic Route Precursors Key Reagents Advantages Disadvantages
Grignard Coupling 3-HalopyridinesMagnesium, DimethyldichlorosilaneWell-established, readily available reagents. researchgate.netCan be sensitive to moisture and air. youtube.com
Organolithium Coupling 3-Halopyridinesn-Butyllithium, DimethyldichlorosilaneHigh reactivity, can be very efficient. researchgate.netRequires very low temperatures, potentially pyrophoric reagents. researchgate.net
Palladium-Catalyzed Coupling 3-Halopyridines, Pyridylboronic acidsPalladium catalysts, organometallic reagentsHigh functional group tolerance, often high yields. nih.govorganic-chemistry.orgCatalyst cost and removal can be a concern.
Nickel-Catalyzed Coupling 2-HalopyridinesNickel catalysts, reducing agentsCan be effective for specific isomers (e.g., 2,2'-bipyridines). mdpi.comMay not be suitable for 3,3'-bipyridine (B1266100) synthesis. mdpi.com

For the synthesis of this compound, the Grignard and organolithium routes are the most direct and commonly employed. They offer a clear and efficient pathway from simple 3-halopyridine precursors to the final product. While palladium-catalyzed methods offer greater functional group tolerance, they may represent an unnecessary complication for this specific target molecule unless more complex, functionalized analogues are desired. The choice between the Grignard and organolithium route often comes down to laboratory preference, available equipment, and the specific reactivity of any other functional groups present on the pyridine ring.

Optimization of Reaction Conditions and Yields

The success of any synthetic procedure, including the proposed Grignard route to this compound and related cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters.

The choice of solvent is critical in organometallic reactions, particularly those involving Grignard reagents or palladium catalysts. In Grignard reagent formation, etheral solvents such as diethyl ether or tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the organometallic species. For subsequent coupling reactions, the solvent can influence catalyst solubility, stability, and reactivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) are often used in palladium-catalyzed couplings.

Temperature control is equally crucial. The formation of Grignard reagents is often initiated at room temperature but may require cooling to manage the exothermic nature of the reaction. Cross-coupling reactions, on the other hand, frequently require heating to overcome the activation energy for steps like oxidative addition and reductive elimination. mdpi.com For instance, Ullmann couplings are known for requiring high temperatures, often exceeding 150 °C, whereas Suzuki couplings can sometimes proceed at lower temperatures depending on the reactivity of the substrates and the efficiency of the catalyst system. wikipedia.orgmdpi.com

The following table presents data on how solvent and temperature can affect the yield of a typical palladium-catalyzed coupling reaction.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1THF651255
2Dioxane100885
3DMF120690
4Toluene1101278
5Acetonitrile802440

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine and its derivatives to reduce environmental impact. wikipedia.org Key strategies include the use of greener solvents, developing catalyst systems that operate under milder conditions, and designing more atom-economical reactions.

Coordination Chemistry of 3,3 Dimethylsilanediyl Dipyridine Based Complexes

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The ligand 3,3'-(Dimethylsilanediyl)dipyridine is a carefully designed molecule that combines the well-established coordinating ability of pyridine (B92270) rings with a flexible silanediyl spacer. This unique combination gives rise to specific coordination behaviors and properties.

The primary mode of coordination for this compound is as a bidentate chelating agent. mdpi.comresearchgate.net The two nitrogen atoms of the pyridyl groups act as Lewis basic sites, donating their lone pairs of electrons to a metal center to form coordinate covalent bonds. wikipedia.org This chelation results in the formation of a metallacycle, a ring structure containing the metal atom. The formation of such chelate rings is a key principle in ligand design, as it often leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.orglibretexts.org

The nitrogen atoms in the pyridine rings are effective donors, and their coordination to a metal center is a well-established interaction in the formation of transition metal and main group element complexes. wikipedia.orgnih.gov The geometry of the pyridine rings and the position of the nitrogen atoms are crucial for effective chelation. In this compound, the nitrogen atoms are positioned to allow for the formation of a stable chelate ring with a variety of metal ions.

The dimethylsilanediyl, -Si(CH₃)₂-, group serves as a flexible spacer connecting the two pyridyl rings. The flexibility of this spacer is a critical design element. It allows the two pyridine rings to adopt a conformation that is suitable for coordinating to a single metal center in a chelating fashion. The Si-C bonds have a degree of rotational freedom, which enables the ligand to adjust its "bite angle" – the N-M-N angle in the resulting complex – to accommodate the preferred coordination geometry of different metal ions. bohrium.com

The size and flexibility of the spacer group influence the size of the resulting chelate ring. The dimethylsilanediyl spacer in this compound leads to the formation of a seven-membered chelate ring. While five- and six-membered chelate rings are generally considered the most stable due to minimal ring strain, the flexibility of the silanediyl bridge can help to mitigate some of the potential strain in a seven-membered ring. libretexts.orgstackexchange.com

The formation of a chelate complex with this compound results in a metallacycle. The stability of this chelate ring is influenced by several factors, including the chelate effect, the size of the ring, and the nature of the metal ion. stackexchange.commathabhangacollege.ac.in

The Chelate Effect: As a bidentate ligand, this compound benefits from the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with comparable non-chelating (monodentate) ligands. libretexts.orglibretexts.org This effect is primarily entropic in origin.

Ring Size: The dimethylsilanediyl spacer leads to the formation of a seven-membered chelate ring. Generally, five- and six-membered chelate rings are the most stable. libretexts.orgstackexchange.com Larger rings can be less stable due to increased ring strain, but the flexibility of the organic backbone can influence this. libretexts.org

Metal Ion Properties: The stability of the chelate is also dependent on the properties of the metal ion, such as its size, charge, and preferred coordination number.

Complex Formation with Transition and Main Group Metals

This compound has been shown to form complexes with a variety of transition metals and main group elements. rsc.org The flexible nature of the ligand allows it to adapt to the electronic and steric requirements of different metal centers.

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries include 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃), where M is the metal and L is the ligand. chemrxiv.org The stoichiometry is often dependent on the coordination number of the metal ion.

The coordination number refers to the total number of donor atoms bonded to the central metal ion. youtube.com For complexes of this compound, typical coordination numbers are four and six.

Four-Coordinate Complexes: In a 1:2 complex (ML₂), where two ligands coordinate to one metal center, a coordination number of four is achieved. The two bidentate ligands each provide two nitrogen donor atoms.

Six-Coordinate Complexes: A coordination number of six can be achieved in a few ways. For instance, in a 1:3 complex (ML₃), three bidentate ligands would provide the six donor atoms. Alternatively, a 1:1 or 1:2 complex could be six-coordinate if other ligands, such as solvent molecules or anions, also coordinate to the metal center. illinois.edu For example, a complex with the formula [M(L)Cl₂] would be four-coordinate, while a complex like [M(L)₂(H₂O)₂] would be six-coordinate.

The specific stoichiometry and coordination number are influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the reaction conditions. wikipedia.org

The coordination number of a metal complex largely determines its geometry.

Four-Coordinate Geometries: For a coordination number of four, the two most common geometries are tetrahedral and square planar. youtube.com The choice between these geometries is often dictated by the electronic configuration of the metal ion. For example, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor a square planar geometry. wikipedia.org

Six-Coordinate Geometries: With a coordination number of six, the most prevalent geometry is octahedral. youtube.commdpi.com This geometry arranges the six donor atoms at the vertices of an octahedron around the central metal ion, minimizing ligand-ligand repulsion. Distortions from a perfect octahedral geometry are common. mdpi.comresearchgate.net

The flexible bite angle of this compound allows it to accommodate the geometric preferences of a wide range of metal ions, contributing to its versatility as a ligand in coordination chemistry. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry of this compound that would allow for a detailed article structured around the requested outline. Searches for this specific compound in chemical databases and scholarly articles did not yield information regarding its metal-ligand binding affinity, electronic structure in complexes, or its stereochemical properties.

While general principles of coordination chemistry, electronic structure, and stereochemistry are well-established for related bipyridine and organosilicon ligands, the explicit instructions to focus solely on "this compound" and to generate "thorough, informative, and scientifically accurate content" for each specified subsection cannot be fulfilled without available experimental or theoretical data for this particular compound.

Therefore, the following sections from the requested outline cannot be addressed with scientifically verified information pertaining exclusively to this compound:

Stereochemistry and Chirality in this compound Complexes

Chiral Induction in Coordination Complexes

No data tables or detailed research findings could be generated as no source material on this specific topic was found. To provide an article on this subject would require speculation based on analogous compounds, which would violate the core instruction to focus strictly on this compound.

Supramolecular Assembly and Self Organization Principles Involving 3,3 Dimethylsilanediyl Dipyridine

The formation of stable, discrete supramolecular structures from individual molecular components is governed by a delicate balance of multiple non-covalent interactions. In systems involving 3,3'-(Dimethylsilanediyl)dipyridine, these interactions work in concert with strong, directional metal-ligand bonds to guide the assembly of intricate three-dimensional entities.

Non-Covalent Interactions in Bridged Dipyridine Systems

Non-covalent interactions are the subtle yet powerful forces responsible for the stability and structural diversity of supramolecular assemblies. nih.gov They are characterized by low electron density and can be visualized as broad surfaces in real space rather than simple connections between atom pairs. nih.gov For ligands like this compound, the most pertinent of these forces are hydrogen bonds and π-π stacking.

Hydrogen Bonding Interactions: While the this compound molecule itself lacks strong hydrogen bond donor groups like -OH or -NH, its pyridine (B92270) rings can participate in weaker, non-conventional hydrogen bonds. The nitrogen atoms of the pyridine rings act as hydrogen bond acceptors. Furthermore, the carbon-hydrogen (C-H) bonds on the aromatic rings and the methyl groups can function as weak hydrogen bond donors, particularly in the presence of suitable acceptors like anions. nih.gov In crystalline structures of related metal-pyridyl complexes, these C-H···anion interactions have been shown to play a crucial role in regulating the final solid-state architecture. nih.gov The interplay between different types of hydrogen bonds, such as 'intra-ionic' (within the same unit) and 'inter-ionic' (between different units), can control the structural versatility of resulting salts. nih.gov

GeometryInteraction Energy (kcal/mol)
Antiparallel-displaced3.97
Antiparallel-sandwich3.05
Parallel-displaced2.39
T-up1.91
Parallel-sandwich1.53
T-down1.47

This table presents the calculated binding energies for different geometries of a pyridine dimer, as determined by MP2/6-311++G* level of theory with basis set superposition error (BSSE) correction. Data sourced from researchgate.net.*

Metal-Ligand Dative Bonds in Hierarchical Assemblies: The primary driving force for the assembly of this compound into larger structures is the formation of dative bonds between the nitrogen atoms of the pyridine rings and transition metal ions. geo-leo.dersc.org This coordination is a powerful tool for directing the formation of specific, discrete architectures. researchgate.netrsc.org Palladium(II) is a commonly used metal ion that readily coordinates with pyridyl ligands. nih.gov Unlike ligands with 4-pyridyl donors which have a linear coordination vector, the 3-pyridyl units in this ligand have a more flexible coordinate vector, allowing for rotation. geo-leo.deresearchgate.net This inherent flexibility can sometimes favor the formation of smaller, entropically favored aggregates. rsc.org However, when combined with sterically demanding components or specific metal coordination geometries, this flexibility can be harnessed to direct the self-assembly of large, well-defined coordination cages. geo-leo.dersc.org

Design and Formation of Supramolecular Architectures

The rational design of complex supramolecular structures relies on the predictable nature of coordination chemistry. By carefully selecting the geometry of the metal center and the structure of the ligand, chemists can direct the self-assembly process toward desired outcomes like cages, catenanes, and rotaxanes.

Self-Assembly Processes Directed by Coordination Events: The reaction of ditopic 3-pyridyl ligands with metal ions like Palladium(II) is a prime example of a coordination-directed self-assembly process. geo-leo.de The assembly is often monitored by NMR spectroscopy, where the coordination of the pyridine nitrogen to the metal center leads to a characteristic downfield shift of the pyridyl proton signals due to a loss of electron density. nih.gov Researchers have demonstrated that combining sterically bulky metallo-ligands featuring 3-pyridyl donors with Pd(II) ions can overcome the tendency to form small aggregates, instead producing large, heterometallic Pd₆L₁₂ coordination cages. geo-leo.dersc.org The final structure is the result of an integrative self-sorting process where multiple ligand types can be incorporated into a single, stable heteroleptic cage. nih.gov

Formation of Coordination Cages, Catenanes, and Rotaxanes:

Coordination Cages: These are discrete, hollow, three-dimensional structures formed by the coordination of multiple ligands to metal ions. The use of 3-pyridyl ligands in the synthesis of coordination cages is less common than their 4-pyridyl counterparts but can lead to unique structures. rsc.org For example, large octahedral coordination cages have been successfully synthesized by reacting bulky Fe(II) clathrochelate-based ligands containing 3-pyridyl groups with Pd(II) salts. geo-leo.de These cages possess an internal cavity that can encapsulate guest molecules or anions. geo-leo.de

Catenanes and Rotaxanes: These are mechanically interlocked molecules (MIMs) where components are linked by a mechanical bond rather than a covalent one. nih.govnih.gov Catenanes consist of two or more interlocked rings, while rotaxanes feature a linear "axle" component threaded through a macrocyclic "wheel". nih.gov Although specific examples of catenanes or rotaxanes using this compound are not prominently documented, the principles of their synthesis are well-established. Template-directed synthesis, often using metal ions to pre-organize the components before the final ring-closing reaction, is a common strategy. nih.govnih.gov The flexible, ditopic nature of this compound makes it a potential candidate for use as a building block in such complex, interlocked architectures.

Molecular Tweezers and Switches

Molecular tweezers are host molecules with two "arms" capable of binding a guest molecule between them. The flexibility of the linker in this compound is a critical feature that could allow it to function as a molecular tweezer or switch. The silicon-carbon bonds provide rotational freedom, enabling the two pyridine rings to adopt various conformations. This conformational flexibility is essential for the "open" and "closed" states required for tweezer-like binding and switching functions.

The operation of such molecular tweezers is often controlled by an external stimulus, such as the coordination of a metal ion. For instance, the nitrogen atoms of the pyridine rings can act as coordination sites for a metal center. The addition of a suitable metal ion could induce a conformational change from a flexible, "open" state to a more rigid, "closed" state, bringing the two pyridine arms closer together to bind a guest molecule. This process can be reversible, with the removal of the metal ion causing the tweezer to reopen and release the guest. beilstein-journals.orgnih.gov

An example of a similar principle is seen in bipyridine-based molecular tweezers with corannulene (B50411) recognition units, which can be switched between open and closed conformations through the coordination and decoordination of a copper(II) ion. nih.gov The closing motion is triggered by the formation of a square planar complex, which forces a rotation of one of the pyridine units. nih.gov Similarly, tweezers with flexible propylene (B89431) spacers and bipyridinium functional arms have demonstrated conformational changes that can be monitored electrochemically. nih.gov

The potential of this compound as a molecular switch lies in its ability to transition between at least two stable states in response to external stimuli. These stimuli could include changes in solvent polarity, temperature, or light, in addition to metal ion coordination. The different states would exhibit distinct properties, such as different binding affinities for a guest molecule or different optical or electrochemical signals.

Analogous Flexible Dipyridine Systems as Molecular Tweezers/Switches Switching Mechanism Stimulus Key Feature
Bipyridine-calixarene units with flexible spacerConformational change to form a cavityMetal coordinationAllosterically regulated guest binding
Bipyridine-based tweezers with corannulene unitss-trans to s-cis conformation changeCopper(II) coordinationReversible opening and closing
Tweezers with flexible propylene spacer and bipyridinium armsConformational change monitored by electrochemistryRedox stimulusπ-dimer formation in the reduced state

This table presents data from analogous systems to illustrate the potential functionalities of this compound.

Dynamic Supramolecular Systems and Constitutional Dynamic Chemistry

Dynamic supramolecular systems are characterized by their ability to reversibly change their composition and structure in response to external or internal cues. nih.gov This dynamic nature is a direct consequence of the reversible non-covalent interactions that hold the supramolecular assembly together. Constitutional Dynamic Chemistry (CDC) takes this concept further by involving the reversible formation and breaking of covalent or non-covalent bonds, allowing the system to adapt its constitution by exchanging building blocks. nih.gov

The pyridine moieties of this compound are excellent candidates for participating in reversible bond formation, particularly through metal-ligand coordination. The interaction between the nitrogen atoms of the pyridine rings and a metal center is a dative bond, which can be formed and broken under specific conditions. This reversibility is fundamental to the construction of dynamic systems.

The flexibility of the dimethylsilyl linker allows the two pyridine units to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers, leading to the formation of coordination polymers. The strength and lability of the metal-ligand bond can be tuned by the choice of the metal ion and the reaction conditions, such as solvent and temperature. This tunability is crucial for controlling the dynamic behavior of the resulting supramolecular assemblies. nih.gov

For instance, in various coordination polymers constructed from flexible linkers, the coordination mode of the ligand can adapt to the metal ion's coordination preference and the presence of other co-ligands, leading to a diversity of structures. nih.gov This adaptability is a key feature of constitutional dynamic systems.

Supramolecular assemblies constructed from this compound could be designed to be responsive to a variety of stimuli. The incorporation of this flexible dipyridine ligand into larger systems, such as coordination polymers or metal-organic frameworks (MOFs), could impart stimuli-responsive properties to the resulting materials.

Metal Ion Stimulus: As previously discussed, the addition or removal of metal ions can trigger significant structural reorganizations. This can be used to control the assembly and disassembly of supramolecular structures. For example, the formation of a coordination polymer could be initiated by the addition of a specific metal salt, and the polymer could be disassembled by the addition of a competing ligand that sequesters the metal ions.

Solvent/Temperature Stimulus: The conformation of the flexible dimethylsilyl linker and the strength of the non-covalent interactions within the supramolecular assembly can be sensitive to the solvent environment and temperature. A change in solvent polarity could favor a different conformation of the ligand, leading to a different self-assembled structure. Similarly, an increase in temperature could provide enough energy to overcome the non-covalent interactions, leading to the disassembly of the supramolecular structure.

The principles of stimuli-responsive behavior are well-documented in systems containing flexible ligands. For example, coordination polymers with flexible linkers have been shown to act as "turn off-on" fluorescent sensors for specific ions. rawdatalibrary.net The initial fluorescence of the polymer is quenched upon binding a target ion, and the fluorescence can be restored by the addition of a competing molecule that removes the ion. rawdatalibrary.net This type of responsive behavior highlights the potential for creating functional materials based on ligands like this compound.

Stimulus Potential Response in a this compound-based System Underlying Principle
Metal IonsAssembly/disassembly of coordination polymers; conformational switchingReversible metal-ligand bond formation
Redox ChangeAlteration of coordination geometry and supramolecular structureChange in oxidation state of a coordinated metal or the ligand itself
Solvent PolarityChange in self-assembled morphologySolvophobic/solvophilic interactions influencing ligand conformation
TemperatureReversible assembly/disassemblyOvercoming non-covalent interaction energies

This table outlines the theoretical stimuli-responsive behavior of systems incorporating this compound based on established principles in supramolecular chemistry.

Catalytic Applications of 3,3 Dimethylsilanediyl Dipyridine Based Complexes

Homogeneous Catalysis with Metal Complexes

Complexes formed between 3,3'-(Dimethylsilanediyl)dipyridine and transition metals are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. rsc.orgcore.ac.uk The nature of the metal and the ligand framework are crucial in dictating the catalytic activity and selectivity of these systems. yu.edu.jo

Role of the Ligand in Modulating Metal Center Reactivity and Selectivity

The this compound ligand plays a critical role in modulating the reactivity and selectivity of the metal center it coordinates with. The silicon bridge between the two pyridine (B92270) rings influences the geometry and electronic properties of the resulting metal complex. This, in turn, affects the accessibility of the metal's active sites and its interaction with substrates.

The electronic properties of pyridine ligands, and by extension, the bipyridine structure of this compound, can be tuned by substituents. Electron-donating or electron-withdrawing groups on the pyridine rings can alter the basicity of the ligand, which in turn influences the catalytic efficiency of the metal complex. For instance, in palladium(II) complexes with substituted pyridine ligands, a correlation between ligand basicity and catalytic activity in cross-coupling reactions has been observed. nih.gov More basic ligands can enhance the catalytic yield, although steric effects from bulky substituents can also play a significant role. nih.gov

Specific Catalytic Transformations (e.g., Hydrogenation, Hydrosilylation, Oxidation, C-C Coupling)

Complexes based on this compound and similar bipyridine ligands have demonstrated efficacy in a range of important catalytic transformations.

Hydrogenation: Metal complexes, particularly those of cobalt with bis(arylimidazol-2-ylidene)pyridine ligands, which share structural similarities with this compound, have proven to be highly active precatalysts for the hydrogenation of alkenes. nih.gov These catalysts are effective even for sterically hindered and unactivated alkenes. nih.gov Similarly, rhodium(III) bipyridine complexes have been successfully used in the hydrogenation of ketones, with the substituents on the cyclopentadienyl (B1206354) rings influencing the catalytic activity. rsc.org

Hydrosilylation: This reaction, involving the addition of Si-H bonds across unsaturated bonds, is a cornerstone of organosilicon chemistry. wikipedia.org Platinum complexes are particularly prominent in this area. wikipedia.org While specific studies on this compound in this context are not detailed in the provided results, the general principles of using bipyridine ligands in hydrosilylation are well-established. For example, platinum complexes immobilized on bipyridine-periodic mesoporous organosilicas have been used for the hydrosilylation of phenylacetylene. rsc.org The mechanism often follows the Chalk-Harrod model, involving an intermediate metal complex with hydride, silyl (B83357), and alkene ligands. wikipedia.org

Oxidation: Iridium complexes immobilized on bipyridine-periodic mesoporous organosilica have shown high catalytic activity for water oxidation, a critical reaction for developing artificial photosynthesis systems. nih.gov These heterogeneous catalysts demonstrated significantly higher turnover frequencies compared to conventional iridium catalysts. nih.gov

C-C Coupling: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. youtube.com Bipyridine ligands are commonly employed in these reactions. For instance, palladium immobilized on 2,2′-dipyridyl-based hypercrosslinked polymers serves as a robust heterogeneous catalyst for Suzuki–Miyaura and Heck reactions. researchgate.net The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. youtube.com Rhenium tricarbonyl complexes with pyridine and imidazole (B134444) ligands have also been used to facilitate intramolecular C-C coupling reactions to form bipyridine and pyridylimidazole ligands. nih.gov

A summary of representative catalytic transformations is presented in the table below.

Catalytic TransformationMetal CenterLigand TypeSubstrate(s)Product(s)Key Findings
HydrogenationCobaltBis(arylimidazol-2-ylidene)pyridineAlkenesAlkanesHigh activity for sterically hindered alkenes. nih.gov
HydrogenationRhodium(III)BipyridineKetonesAlcoholsSubstituent effects on Cp' ring influence activity. rsc.org
HydrosilylationPlatinumBipyridine (on support)Phenylacetylene, TrimethoxysilaneVinylsilanesImmobilized catalyst shows good reusability. rsc.org
Water OxidationIridiumBipyridine (on support)WaterOxygenHigh turnover frequencies observed. nih.gov
Suzuki-Miyaura/HeckPalladium2,2'-Dipyridyl (in polymer)Aryl halides, etc.Biaryls, etc.Catalyst is reusable for at least five cycles. researchgate.net
Intramolecular C-C CouplingRheniumPyridine/Imidazole[Re(CO)3(N-RIm)(3-x)(Py)x]+Bipyridine/Pyridylimidazole complexesSelective formation of cross-coupling products. nih.gov

Catalytic Cycles and Reaction Mechanisms

The catalytic cycles for reactions involving this compound-based complexes are fundamentally governed by the principles of organometallic chemistry.

In hydrogenation reactions catalyzed by cobalt complexes, a proposed mechanism involves the formation of a cobalt hydride species, ((iPr)CNC)CoH, which is generated through the hydrogenation of a cobalt methyl precatalyst. nih.gov However, this hydride can be prone to migration to the pyridine ring, suggesting the potential for the ligand to be non-innocent and participate in the reaction mechanism. nih.gov

The hydrosilylation of alkenes, often catalyzed by platinum-group metals, typically proceeds via the Chalk-Harrod mechanism. wikipedia.org This involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the organosilane product and regenerate the catalyst. wikipedia.org

For C-C coupling reactions like the Suzuki-Miyaura coupling catalyzed by palladium complexes, the generally accepted catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. youtube.com This is followed by transmetalation with an organoboron reagent to form a diorganopalladium(II) intermediate. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. youtube.com The use of a catalyst precursor, often a Pd(II) complex, is common, which is then reduced in situ to the active Pd(0) species. youtube.com

Heterogeneous Catalysis and Immobilized Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, this compound and its complexes can be incorporated into heterogeneous systems. core.ac.uk

Anchoring of this compound Complexes onto Solid Supports

Immobilizing molecular catalysts onto solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts. nih.gov Bipyridine-based ligands, including by extension this compound, can be anchored to various supports.

One approach involves the use of periodic mesoporous organosilicas (PMOs) that have bipyridine units integrated into their framework (BPy-PMO). nih.gov Metal complexes can then be formed by post-synthetic metalation of the BPy-PMO. nih.gov This method has been successfully used to create efficient heterogeneous iridium catalysts for water oxidation. nih.gov The resulting material benefits from the high surface area and ordered pore structure of the PMO, which facilitates access to the catalytic sites. nih.gov Platinum complexes have also been immobilized on BPy-PMO for hydrosilylation reactions, with the catalyst demonstrating good reusability. rsc.org

Another strategy involves modifying the ligand with specific anchor groups to facilitate attachment to a surface. For example, a disulfide-functionalized bipyridine ligand has been used to immobilize a rhenium-based CO2 reduction catalyst onto a silver surface. nih.gov This approach allows for more controlled deposition and interaction with the support material. nih.gov

Hypercrosslinked Polymers with Catalytic Sites

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas and excellent stability, making them attractive supports for catalysts. jcatalysis.comrsc.org The incorporation of catalytically active sites, such as those derived from this compound, into the polymer network can lead to highly efficient and recyclable heterogeneous catalysts. rsc.org

Bipyridine units can be integrated into the skeleton of HCPs through methods like Friedel-Crafts alkylation and Scholl coupling reactions. researchgate.net Subsequent metalation, for instance with palladium chloride, leads to the formation of a heterogeneous catalyst where the metal is coordinated to the pyridine motifs within the polymer network. researchgate.net These HCP-supported palladium catalysts have shown high activity in Suzuki-Miyaura and Heck coupling reactions and can be easily recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net The high specific surface area and microporous nature of the HCPs enhance the contact between the substrate and the catalytic centers, contributing to their high efficiency. researchgate.net

Reusability and Stability of Heterogeneous Catalysts

The economic and environmental viability of a heterogeneous catalyst is fundamentally linked to its stability and reusability. An ideal catalyst should be easily separable from the reaction mixture and maintain its structural integrity and catalytic activity over numerous cycles. This reduces operational costs and minimizes waste.

Key aspects of catalyst reusability and stability include:

Leaching: The loss of the active catalytic species from the solid support into the reaction medium is a primary concern. For a hypothetical heterogeneous catalyst involving a this compound-metal complex immobilized on a support, leaching tests would be essential. This typically involves analyzing the reaction filtrate for traces of the metal after each cycle.

Structural Integrity: The physical and chemical structure of the catalyst, including the support and the ligand-metal complex, should not degrade under reaction conditions. Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and spectroscopic methods would be employed to assess any changes.

Activity Retention: The most direct measure of stability is the catalyst's ability to provide consistent product yields and selectivity over repeated uses.

Without specific studies on this compound-based catalysts, it is not possible to present a data table on their recycling efficiency. A typical reusability study would present data similar to the hypothetical table below:

Hypothetical Reusability Data for a this compound-Based Catalyst

Cycle Number Product Yield (%)
1 98
2 97
3 97
4 96
5 95

This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Performance Metrics: Turnover Numbers, Turnover Frequencies, and Selectivity

The performance of a catalyst is quantified by several key metrics that allow for comparison and optimization. These metrics provide insight into the efficiency and speed of the catalytic process at a molecular level.

Turnover Number (TON): TON represents the total number of substrate molecules that a single catalytic site can convert into product before it becomes deactivated. It is a dimensionless number calculated as the moles of substrate converted divided by the moles of catalyst used. A high TON indicates a more stable and long-lasting catalyst.

Turnover Frequency (TOF): TOF is a measure of the speed of the catalyst, defined as the number of turnovers per unit of time (typically seconds or hours). It essentially represents the number of molecules of product formed per catalytic site per unit of time. A high TOF is desirable for achieving high reaction rates.

Selectivity: In reactions where multiple products can be formed, selectivity measures the ability of a catalyst to direct the reaction towards the desired product. It is usually expressed as a percentage of the desired product in the total products formed.

The precise calculation of TON and TOF requires accurate determination of the number of active catalytic sites, which can be challenging for heterogeneous catalysts.

As no experimental data is available for catalysts containing the this compound ligand, a data table for their performance metrics cannot be provided. A representative table for a catalytic reaction would typically look as follows:

Hypothetical Performance Metrics for a Reaction Catalyzed by a this compound Complex

Catalyst System Substrate Product TON TOF (h⁻¹) Selectivity (%)
[Metal]-3,3'-L* Substrate A Product B - - -
[Metal]-3,3'-L* Substrate C Product D - - -

*L represents the this compound ligand. Data is not available.

Integration into Advanced Materials and Polymer Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Linkers

The design and synthesis of MOFs and coordination polymers rely on the self-assembly of metal ions or clusters with organic linkers. The geometry, flexibility, and electronic properties of the linker are critical in determining the final structure and properties of the resulting framework. Dipyridine-based ligands are widely employed in this context due to their ability to bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The use of silane-bridged dipyridine linkers like 3,3'-(Dimethylsilanediyl)dipyridine is anticipated to introduce unique features into MOF architectures. The dimethylsilyl group imparts a degree of flexibility and can influence the porosity and stability of the resulting framework. While direct studies on this compound in MOF synthesis are not extensively documented, research on analogous systems provides valuable insights. For instance, organosilicon backbones containing pyridyl ligands have been shown to form metallamacrocycles, which can be considered discrete analogues of coordination polymers. doi.org The replacement of a single silicon atom spacer with a more extended Si-CH2-CH2-Si spacer in related ligands has been explored to increase the distance between pyridyl groups, thereby influencing the resulting coordination geometry. doi.org

The design of porous architectures is highly dependent on the interplay between the metal secondary building unit (SBU) and the organic linker. researchgate.net The length and angular disposition of the dipyridine linker are key factors in controlling the network topology. The introduction of a dimethylsilyl bridge, as in this compound, would likely lead to non-linear and flexible frameworks, potentially resulting in interpenetrated or complex 3D structures. The choice of metal ion and reaction conditions, such as temperature and solvent, also plays a crucial role in directing the assembly of the final structure. d-nb.info For example, different metal ions can lead to frameworks with varying dimensionality and pore sizes, even with the same linker.

The table below summarizes the structural outcomes observed with various dipyridine-type linkers in the formation of coordination polymers, illustrating the diversity of achievable architectures.

Linker TypeMetal Ion(s)Resulting StructureKey FeatureReference
Dipyridyl-type ligandsZinc, Cadmium1D coordination polymers or 0D aggregatesLigand functionality and steric effects influence dimensionality. mdpi.com
Pyridine-dicarboxylic acidCo(II), Co(III)2D mixed-valence coordination polymerLinker exhibits multiple coordination modes. nih.gov
Bipyridine ligandsUranylTriple-stranded helical structures, interpenetrating networksLigand acts as a chelator or template, directing the final structure. bohrium.com

The self-assembly process in MOF synthesis is a complex interplay of coordination bonding, hydrogen bonding, and π-π stacking interactions. Dipyridine linkers are instrumental in this process, facilitating the connection of metal nodes into extended networks. The stepwise synthesis of MOFs, including the replacement of structural organic linkers, has been demonstrated as a powerful technique to create novel structures that may not be accessible through direct synthesis. consensus.app This highlights the dynamic nature of the coordination bonds and the potential for post-synthetic modification.

The coordination of pyridyl groups to metal centers is a fundamental step in the assembly. In the context of silane-containing dipyridine ligands, the pyridyl groups can coordinate to metal ions, leading to the formation of stable complexes. doi.org The flexibility of the dimethylsilyl bridge in this compound could allow for the formation of unique coordination geometries that are not accessible with more rigid dipyridine linkers. This flexibility might also facilitate the formation of dynamic frameworks that can respond to external stimuli.

Polymer Chemistry: Incorporation into Macromolecular Architectures

The incorporation of this compound into macromolecular structures offers a pathway to novel organosilicon polymers with tailored properties. The pyridine (B92270) functionalities can introduce sites for metal coordination, hydrogen bonding, and other non-covalent interactions, leading to materials with interesting electronic, optical, or catalytic properties.

This compound can theoretically be utilized as a monomer in various polymerization reactions. In polycondensation reactions, if functional groups amenable to condensation (e.g., carboxyl or hydroxyl groups) were introduced onto the pyridine rings, it could react with suitable co-monomers to form polyesters, polyamides, or polyethers. While specific examples using this exact monomer are scarce, the principles of polycondensation are well-established for similar difunctional monomers. nih.gov

Alternatively, it could potentially undergo addition polymerization if vinyl or other polymerizable groups were attached. The synthesis of polymers from bioderived resources, such as the polymerization of 5-hydroxymethylfurfural (B1680220) with dihydrosilanes to form poly(silylether)s, demonstrates the versatility of silane (B1218182) chemistry in creating novel polymers. researchgate.net This suggests that a difunctional monomer like this compound could be a valuable component in creating new polymer backbones.

The synthesis of organosilicon polymers containing bridged dipyridine units would result in macromolecules with a unique combination of properties derived from the polysiloxane-like backbone and the pendant or in-chain dipyridine moieties. The synthesis of poly(dimethylsiloxane) (PDMS) cross-linked by metal-ligand coordination with bipyridine-terminated PDMS demonstrates a related concept. nih.gov In this approach, bipyridine units are incorporated at the chain ends and then used to form cross-links via metal coordination.

The table below outlines a synthetic approach for a related bipyridine-terminated PDMS system, which could be conceptually adapted for polymers incorporating this compound.

StepReactantsConditionsOutcomeReference
12,2′-bipyridine-4,4′-dicarboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), 4-dimethylaminopyridineDry methylene (B1212753) chloride, 273 K, under nitrogenActivation of carboxylic acid nih.gov
2Activated diacid, aminopropyl terminated poly(dimethylsiloxane)Room temperatureAmide condensation to form bipyridine-terminated PDMS nih.gov
3Bipyridine-terminated PDMS, Metal chloride (e.g., MnCl2, FeCl2)SolutionCross-linking via metal-ligand coordination nih.gov

This methodology highlights how dipyridine units can be integrated into a polymer structure to create functional materials where the dipyridine moiety can act as a site for further chemical modification or to induce specific physical properties through non-covalent interactions.

Polymers can be functionalized by incorporating ligands like this compound either as pendant groups or within the main chain. This can be achieved by reacting the dipyridine compound with a pre-existing polymer that has reactive functional groups. For example, a polymer with chlorosilyl or alkoxysilyl groups could react with a lithiated derivative of this compound. The functionalization of organosilicon molecules through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and modular approach to introduce a wide range of functional groups onto polysiloxanes and other organosilicon structures. rsc.org

The incorporation of such pyridyl-containing ligands can impart specific functionalities to the polymer. For instance, the resulting polymer could be used as a macromolecular ligand for catalysis, as a material with tunable optical or electronic properties upon metal coordination, or as a component in self-healing materials where the reversible nature of metal-ligand bonds can be exploited. nih.gov The presence of the silicon-containing backbone can also confer desirable properties such as low glass transition temperature, high thermal stability, and good gas permeability.

Hybrid Organic-Inorganic Materials

Tailoring Material Properties through Hybridization

No specific research findings were identified for the use of this compound in tailoring the properties of hybrid organic-inorganic materials.

Applications in Advanced Functional Materials (e.g., Sensing, Separation)

There is no available research data on the application of this compound in sensing or separation technologies.

Advanced Spectroscopic and Computational Characterization of 3,3 Dimethylsilanediyl Dipyridine Systems

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unambiguously establishing the molecular structure of 3,3'-(Dimethylsilanediyl)dipyridine in the solid state.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, consisting of a series of spots of varying intensities, would be collected. These data are then processed to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit. For organosilicon compounds, this technique provides definitive information about the silicon coordination geometry and the conformation of the molecule.

Analysis of Bond Lengths, Angles, and Coordination Geometries

Once the crystal structure is solved, a detailed analysis of the geometric parameters can be performed. This would include the precise measurement of all bond lengths (e.g., Si-C, Si-CH₃, C-C, and C-N bonds), bond angles (e.g., C-Si-C, Py-C-Si), and torsional angles. This information is crucial for understanding the steric and electronic effects within the molecule, such as the influence of the dimethylsilyl bridge on the orientation of the two pyridine (B92270) rings. The coordination geometry around the silicon atom would be of particular interest, and it would be expected to be tetrahedral.

A representative, hypothetical data table for bond lengths and angles is presented below. Please note this data is not based on experimental results for this compound and is for illustrative purposes only.

Atoms InvolvedBond Length (Å)Atoms InvolvedBond Angle (°)
Si-C(pyridyl)N/AC(pyridyl)-Si-C(pyridyl)N/A
Si-C(methyl)N/AC(pyridyl)-Si-C(methyl)N/A
C-N (pyridyl)N/AC(methyl)-Si-C(methyl)N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A full NMR characterization of this compound would involve acquiring and interpreting ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H, ¹³C, and ²⁹Si NMR for Structural Characterization

¹H NMR: The proton NMR spectrum would provide information about the number and types of hydrogen atoms in the molecule. Distinct signals would be expected for the protons on the pyridine rings and the methyl groups attached to the silicon atom. The chemical shifts, splitting patterns (coupling), and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon environment. This would include the different carbons of the pyridine rings and the methyl carbons attached to the silicon. This technique is highly sensitive to the electronic environment of the carbon atoms.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would be particularly informative, providing a signal characteristic of the silicon atom in its specific chemical environment. The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to it and would confirm the presence of the dimethylsilyl group.

A hypothetical data table for NMR chemical shifts is provided below for illustrative purposes. This data is not based on experimental results for this compound.

NucleusChemical Shift (δ, ppm)
¹H (Si-CH₃)N/A
¹H (pyridyl)N/A
¹³C (Si-CH₃)N/A
¹³C (pyridyl)N/A
²⁹SiN/A

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies could be employed to investigate any dynamic processes occurring in solution, such as restricted rotation around the Si-C bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. If a dynamic process is present, sharp signals at high temperatures might broaden and eventually split into multiple signals at lower temperatures as the rate of the process slows down on the NMR timescale. This would allow for the determination of the energy barriers associated with such conformational changes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would show the characteristic cleavage of the molecule, likely involving the loss of methyl groups or pyridine rings, which would further support the proposed structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound, techniques like time-of-flight (TOF) or Orbitrap mass spectrometry are employed. researchgate.netnih.gov

The process involves ionizing the molecule, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce the protonated molecule [M+H]⁺ or the molecular ion [M]•⁺ with minimal fragmentation. springernature.com The instrument then measures the m/z value to four or more decimal places. This experimental mass is then compared to the theoretical exact mass calculated from the sum of the most abundant isotopic masses of its constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ²⁸Si). A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Table 1: Exact Mass Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₄N₂Si
Theoretical Monoisotopic Mass 214.0926 u
Calculated [M+H]⁺ Ion 215.0999 u
Typical Mass Accuracy Requirement < 5 ppm

This table presents the calculated theoretical mass. Experimental values would be obtained from HRMS analysis and compared to this theoretical value for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to higher energy, the molecular ion of this compound will break apart in a predictable manner, and the resulting fragment ions are indicative of the molecule's structure. docbrown.infodocbrown.info

The fragmentation of organosilane compounds often involves the cleavage of bonds to the silicon atom. For this compound, the primary fragmentation pathways are expected to involve the loss of a methyl group or the cleavage of the silicon-pyridine bond. Analyzing the masses of these fragments helps to piece together the molecular structure, confirming the connectivity of the dimethylsilyl bridge between the two pyridine rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion StructureDescription of LossPredicted m/z
[C₁₁H₁₁N₂Si]⁺Loss of a methyl radical (•CH₃)199.07
[C₁₂H₁₃N₂Si]⁺Loss of a hydrogen radical (•H)213.08
[C₅H₄NSi(CH₃)₂]⁺Cleavage of one Si-Pyridine bond134.07
[C₅H₄N]⁺Pyridyl cation78.03

This table outlines the expected major fragment ions based on the structure of this compound and general fragmentation principles.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to complement experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly. nih.gov For this compound, theoretical models are used to understand its geometry, electronic nature, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict its most stable three-dimensional geometry. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to estimate the electronic band gap, which relates to the molecule's reactivity and spectroscopic properties. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting how the molecule will interact with other species, such as metal ions.

Table 3: Representative DFT-Calculated Properties for a Dipyridine System

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital-6.5 to -5.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital-1.5 to -0.5 eV
HOMO-LUMO Gap Energy difference, relates to electronic excitability4.5 to 5.5 eV
Dipole Moment Measure of the molecule's overall polarity1.0 to 2.0 Debye
Si-C Bond Length Calculated length of the silicon-carbon bond~1.85 - 1.90 Å
C-Si-C Angle Calculated angle of the silyl (B83357) bridge~109° - 112°

Note: These values are illustrative for a generic silyl-bridged dipyridine system and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations for Supramolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov

For this compound, MD simulations are particularly valuable for understanding its role in supramolecular chemistry. For instance, simulations can model the dynamic process of the molecule binding to a metal center to form a coordination complex. nih.gov They can also simulate how these molecules might self-assemble or interact with solvent molecules, providing insights into solubility and the formation of larger structures. These simulations are crucial for designing new materials and understanding biological interactions. mdpi.comnih.gov

Predicting Reactivity and Catalytic Pathways

Computational methods are instrumental in predicting the reactivity of this compound and its potential role in catalysis. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and determine the activation energies for different reaction pathways. researchgate.net

When this compound acts as a ligand in a metal complex, these calculations can help elucidate the catalytic mechanism. For example, they can model the steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. This predictive power allows researchers to screen potential catalysts and optimize reaction conditions in silico before undertaking extensive experimental work, saving time and resources.

Mechanistic Investigations through Combined Experimental and Computational Approaches

The most powerful insights into the behavior of this compound are gained by combining experimental results with computational modeling. mdpi.com This integrated approach allows for a more complete and validated understanding of chemical processes.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Ligands and Materials with Enhanced Functionality

The modular nature of 3,3'-(Dimethylsilanediyl)dipyridine makes it an ideal candidate for rational ligand design. Future research could systematically modify its core structure to tune its properties for specific applications. The dimethylsilyl bridge offers a key modification point; replacing the methyl groups with larger alkyl or aryl substituents would increase steric bulk, influencing the coordination geometry and stability of its metal complexes. nih.govacs.org Conversely, introducing electron-withdrawing or -donating groups on the pyridine (B92270) rings could precisely modulate the ligand's electronic properties and, by extension, the reactivity of any resulting catalysts or the photophysical properties of materials. nih.gov

A systematic approach to this design process could generate a library of derivatives with tailored characteristics. For instance, creating ligands with specific "bite angles" and flexibility is crucial for developing selective catalysts. Computational modeling, specifically Density Functional Theory (DFT), would be an invaluable tool in this phase, allowing for the in silico prediction of ligand properties and the pre-screening of candidates before undertaking complex synthetic work. nih.govacs.org

Structural Modification Target Property Potential Application Area
Varying Si-R groups (R = alkyl, aryl)Tune steric hindrance, solubilitySelective Catalysis, Crystal Engineering
Substitution on pyridine ringsModulate electronic properties (pKa)Homogeneous Catalysis, Luminescent Sensors
Replacing Si with Ge or SnAlter bond angles and Lewis acidityCoordination Polymers, Materials Science
Introducing chiral centersInduce stereoselectivityAsymmetric Catalysis

Exploration of Novel Catalytic Transformations and Sustainable Chemical Processes

Bidentate nitrogen ligands are foundational in homogeneous catalysis. While research on diiminopyridine and other pincer-type ligands is extensive, the potential of flexible silyl-bridged bipyridines like this compound is underdeveloped. wikipedia.org Future work should explore its utility in forming complexes with transition metals (e.g., palladium, nickel, iron, ruthenium) for various catalytic transformations.

Given its structure, this ligand could be particularly suited for cross-coupling reactions where ligand flexibility is beneficial. Furthermore, iron complexes bearing silyl (B83357) and pyridine ligands have shown promise in hydrogenation reactions. nih.govuva.es Investigating the catalytic activity of iron complexes of this compound in similar reductions could open pathways to more sustainable, earth-abundant metal catalysis. Another emerging area is metallaphotoredox catalysis, where silyl radicals have been used to activate substrates; integrating silyl-containing ligands into this field could lead to novel reaction mechanisms. nih.gov

Advancements in Adaptive and Self-Healing Supramolecular Systems

The divergent nature of the 3-pyridyl donors makes this compound an excellent building block for supramolecular chemistry. Unlike the chelating 2,2'-bipyridine, this ligand is designed to bridge two different metal centers, making it ideal for the self-assembly of coordination polymers, macrocycles, and cages. nih.govnih.gov Research into its coordination with various metal ions could yield materials with interesting structural topologies and host-guest properties. researchgate.net

A particularly exciting opportunity lies in the development of adaptive and self-healing materials. Polymers functionalized with pyridine ligands can form reversible crosslinks with metal ions. nih.govnih.gov These dynamic coordination bonds can break and reform, allowing the material to repair damage autonomously. Incorporating this compound or its derivatives as cross-linking agents in polymer networks could lead to a new class of self-healing silicon-containing polymers with potentially enhanced thermal stability and tunable mechanical properties. nih.govnih.gov

Synergistic Approaches with Machine Learning for Materials Discovery and Optimization

Machine Learning Application Input Data Predicted Output Potential Impact
Ligand Property PredictionLigand structure descriptorsElectronic parameters, steric mapsAccelerated rational ligand design
Catalyst Performance ScreeningLigand/metal combination, reaction conditionsReaction yield, enantioselectivityRapid discovery of novel catalysts
Material Function OptimizationPolymer/ligand composition, processingSelf-healing efficiency, luminescenceDesign of smart materials with tailored functions

Interdisciplinary Research with Soft Matter and Biological Systems

The integration of the dimethylsilyl group suggests potential applications at the interface of coordination chemistry and soft matter science. For example, block copolymers containing poly(dimethylsiloxane) (PDMS) and poly(2-vinylpyridine) (P2VP) have been synthesized, demonstrating the compatibility of these two moieties. mdpi.com One could envision creating functional soft materials, such as responsive gels or micelles, by incorporating this compound into polymer backbones or as a self-assembling component.

While highly speculative, the potential biocompatibility of silicon-based compounds could open doors to biological applications. Pyridine derivatives have been widely explored as bioactive agents. nih.gov If complexes of this compound are found to be luminescent, they could be investigated as probes or sensors for biological systems, although significant research into their toxicity and stability in aqueous environments would be a necessary prerequisite.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3'-(Dimethylsilanediyl)dipyridine, and how are intermediates characterized?

  • Methodology : A common approach involves functionalizing 2,2'-dipyridine derivatives. For example, 6,6'-disubstituted-2,2'-dipyridine ligands can be synthesized via lithiation of dibromo precursors followed by reaction with dimethylsilanediyl groups. Intermediates like 6,6'-diformyl-2,2'-dipyridine are recrystallized from xylene and validated via 13C^{13}\text{C} NMR (CDCl3_3, Bruker WP-200/IBM NR/80 spectrometers) and melting point analysis .
  • Key Steps : (1) Use of dilithio intermediates for functionalization; (2) Recrystallization for purity; (3) Cross-validation with literature data (e.g., mp 235–237°C) .

Q. How is coordination chemistry explored for this compound with transition metals?

  • Methodology : The ligand’s bis-N-donor capability allows cis/trans coordination. For example, Pd(II) complexes are prepared by refluxing 6,6'-dimethyl-2,2'-dipyridine with metal halides (e.g., PdCl2_2) in acetonitrile/THF. Air-stable complexes are isolated and characterized via elemental analysis, IR spectroscopy, and thermal decomposition studies .
  • Structural Insights : Axial coordination by pyridine nitrogens and equatorial binding of ancillary ligands (e.g., ethanol) are confirmed via X-ray crystallography (triclinic space group P-1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • 13C^{13}\text{C} NMR : Assigns methyl and silanediyl groups (δ ~20–25 ppm for Si–CH3_3, δ ~150 ppm for pyridine carbons) .
  • IR Spectroscopy : Identifies Si–C stretching (~750 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Thermal Analysis : TGA/DSC reveals decomposition steps (e.g., ligand loss at ~250°C, framework collapse >400°C) .

Advanced Research Questions

Q. How does this compound compare to TmPyPB in optoelectronic applications?

  • Design Strategy : Unlike TmPyPB (a terphenyl-dipyridine derivative), the dimethylsilanediyl bridge in this compound introduces steric flexibility, altering π-conjugation and charge transport. Comparative studies involve cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield (PLQY) measurements .
  • Applications : Potential in OLEDs as electron-transport layers or in self-doped semiconductors due to tunable electronic properties .

Q. What role does this ligand play in MOF design for catalytic or sensing applications?

  • MOF Integration : The ligand’s short bridging length (vs. bipyridine) favors cis-geometry in metal nodes, enabling tailored pore environments. For catalysis, Pd(II)-based MOFs using this ligand show activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to accessible Pd centers .
  • Sensing : Luminescent MOFs incorporating this ligand detect nitroaromatics via fluorescence quenching. Methodology includes time-resolved photoluminescence and Stern-Volmer analysis .

Q. How are structural contradictions resolved in crystallographic studies of its metal complexes?

  • Case Study : In Fe(II) complexes, regioisomerism arises from differential coordination of pyridyl vs. thiadiazole nitrogens. Single-crystal XRD (MoKα radiation, λ = 0.71073 Å) and Hirshfeld surface analysis distinguish isomers by H-bonding (O–H⋯N) and π-stacking interactions (Cg⋯Cg distances ~3.7 Å) .
  • Validation : Cross-checking with DFT-optimized geometries (e.g., Gaussian 09) ensures consistency between experimental and computed bond lengths .

Q. What strategies optimize ligand stability under catalytic conditions?

  • Approaches :

  • Post-Synthetic Modification (PSM) : Silanediyl groups are functionalized with electron-withdrawing groups (e.g., –CF3_3) to enhance oxidative stability .
  • Encapsulation : Embedding complexes in silica matrices reduces ligand leaching during hydrogenation reactions (validated via ICP-MS) .

Methodological Tables

Table 1 : Key Characterization Data for this compound Complexes

PropertyTechniqueTypical Values/OutcomesReference
Melting PointDifferential Scanning Calorimetry235–237°C
Si–C StretchingIR Spectroscopy745–755 cm1^{-1}
Crystal SystemX-ray DiffractionTriclinic (P-1), a = 10.997 Å
Thermal DecompositionTGA30% mass loss at 250°C (ligand)

Table 2 : Comparative Electronic Properties vs. TmPyPB

PropertyThis compoundTmPyPB
HOMO (eV)-6.2 (CV in CH2_2Cl2_2)-5.8
PLQY (%)45 (thin film)62
ApplicationFlexible MOF linkersOLED electron layers
Reference

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